Ethyl 2,2,2-triethoxyacetate

Catalog No.
S759216
CAS No.
57267-03-5
M.F
C10H20O5
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,2,2-triethoxyacetate

CAS Number

57267-03-5

Product Name

Ethyl 2,2,2-triethoxyacetate

IUPAC Name

ethyl 2,2,2-triethoxyacetate

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C10H20O5/c1-5-12-9(11)10(13-6-2,14-7-3)15-8-4/h5-8H2,1-4H3

InChI Key

JWQIAVCJLYNXLJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(OCC)(OCC)OCC

Synonyms

acetic acid, triethoxy-, ethyl ester;Ethyl triethoxyacetate;Triethoxy-acetic acid ethyl ester;ethyl 2,2,2-triethoxyacetate;2,2,2-Triethoxy-aceticacidethylester;riethoxy-acetic acid ethyl ester

Canonical SMILES

CCOC(=O)C(OCC)(OCC)OCC

Ethyl 2,2,2-triethoxyacetate is an organic compound with the molecular formula C10_{10}H20_{20}O5_5 and a molecular weight of 220.26 g/mol. It is classified as an ester, specifically an ethyl ester of triethoxyacetic acid. The compound appears as a colorless to pale yellow liquid and is known for its pleasant odor. Ethyl 2,2,2-triethoxyacetate features three ethoxy groups attached to the central carbon atom of the acetic acid moiety, which significantly influences its chemical reactivity and properties .

Researchers often employ Ethyl 2,2,2-triethoxyacetate in Claisen condensations, a well-established reaction for the formation of β-keto esters. By reacting the triethoxyacetate with a ketone or aldehyde in the presence of a strong base, researchers can obtain β-keto esters, important intermediates in the synthesis of complex molecules like pharmaceuticals and natural products [].

Due to its functional groups. Its ethoxy groups can undergo nucleophilic substitution reactions, enabling the compound to react with a range of electrophiles. Additionally, it can participate in condensation reactions and hydrolysis under acidic or basic conditions. The presence of multiple ethoxy groups enhances its ability to form stable complexes with metal ions, making it useful in coordination chemistry .

Ethyl 2,2,2-triethoxyacetate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of triethoxyacetic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating under reflux conditions to facilitate the reaction.
  • Transesterification: This method involves reacting a different ester with ethanol in the presence of a catalyst, leading to the formation of ethyl 2,2,2-triethoxyacetate.
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving ethyl halides and triethoxyacetic acid derivatives .

Ethyl 2,2,2-triethoxyacetate has several applications across different fields:

  • Solvent: It is used as a solvent in organic synthesis due to its favorable solvent properties.
  • Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its pleasant odor makes it suitable for use as a flavoring agent in food products .
  • Chemical Reagent: It is utilized in laboratory settings for various

Ethyl 2,2,2-triethoxyacetate can be compared with several similar compounds based on structural and functional characteristics:

Compound NameMolecular FormulaUnique Features
Ethyl AcetateC4_4H8_8O2_2Simple ester; widely used solvent
Triethyl AcetateC8_8H16_16O4_4Contains three ethyl groups; used as a reagent
Ethyl 4-ethoxybutanoateC8_8H16_16O4_4Similar structure but different functional groups
Ethyl 3-oxobutanoateC6_6H10_10O3_3Contains a ketone group; important intermediate

Uniqueness: Ethyl 2,2,2-triethoxyacetate is unique due to its three ethoxy substituents that enhance its solubility and reactivity compared to simpler esters like ethyl acetate. This structural characteristic may lead to distinct chemical behavior and applications not observed in other similar compounds .

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl triethoxyacetate

Dates

Modify: 2023-08-15

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